N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide, also known as CTB-001, is a novel small molecule that has been developed as a potential treatment for neurological disorders. It belongs to a class of compounds known as benzamide derivatives, which have been shown to exhibit neuroprotective properties in preclinical studies.
Mechanism of Action
The exact mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways involved in neuroprotection. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects in preclinical studies. These include the reduction of oxidative stress and inflammation, the inhibition of neuronal apoptosis, and the improvement of cognitive function and motor coordination. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide for lab experiments is its neuroprotective properties, which make it a useful tool for studying the mechanisms of neurodegeneration and neuroinflammation. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for the research on N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide. One potential direction is the investigation of its therapeutic potential in clinical trials for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the further elucidation of its mechanism of action, particularly with regard to its effects on the Nrf2 and GSK-3β pathways. Additionally, the development of more soluble analogs of this compound could improve its utility as a research tool.
Synthesis Methods
The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide involves several steps, including the condensation of 4-chlorobenzaldehyde with 2-(2-aminoethyl)-4-methylthiazole, followed by the acylation of the resulting intermediate with 3,5-dimethylbenzoic acid. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of this compound are confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide has been extensively studied in preclinical models of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In these studies, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis. This compound has also been shown to improve cognitive function and motor coordination in animal models.
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c1-13-10-14(2)12-17(11-13)20(25)23-9-8-19-15(3)24-21(26-19)16-4-6-18(22)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZUNWVQVNTQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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